3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Overview
Description
The compound “3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a chemical with the molecular formula C16H26ClN3O and a molecular weight of 311.85 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A detailed synthesis process would require more specific information or a dedicated study.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.85 and a molecular formula of C16H26ClN3O . Other properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Studies
- Compounds structurally related to 3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride have been extensively studied for their synthesis and structural properties. For instance, esters derived from similar azabicyclooctanes were synthesized and their structures analyzed using NMR and X-ray diffraction, providing insights into their conformational characteristics (Izquierdo et al., 1991).
Pharmacological Studies
- Various derivatives of azabicyclo[3.2.1]octane, including those similar to the compound , have been studied for their pharmacological activities. For example, the muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives were evaluated, contributing to the understanding of their potential as muscarinic ligands (Wadsworth et al., 1992).
Catalytic Applications
- Azabicyclooctane derivatives have found use in catalysis. A study on silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride demonstrated its efficiency as a heterogeneous catalyst for synthesizing benzo[b]pyran derivatives, highlighting the versatility of these compounds in synthetic chemistry (Hasaninejad et al., 2011).
Synthesis of Tropane Alkaloids
- Azabicyclooctanes are key intermediates in the synthesis of tropane alkaloids. A study demonstrated the use of a rhodium-catalyzed cycloaddition process involving compounds similar to this compound for the enantioselective synthesis of these alkaloids (Reddy & Davies, 2007).
Chemical Engineering Applications
- The compound's derivatives have also been explored in chemical engineering, such as in the production of spherical agglomerates of cephalosporin antibiotic crystals. This research demonstrates the diverse applications of azabicyclooctanes in pharmaceutical processing (Machiya et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-[(1-cyclopentylpyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.ClH/c20-16(9-12-5-6-13(10-16)17-12)11-14-7-8-19(18-14)15-3-1-2-4-15;/h7-8,12-13,15,17,20H,1-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSISUKADFVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CC3(CC4CCC(C3)N4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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